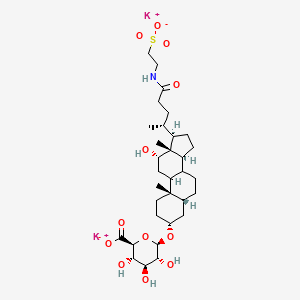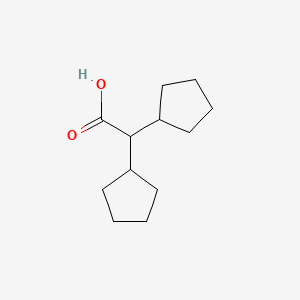
8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
The synthesis of 8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one involves multiple steps, typically starting with the preparation of the core pyrrolooxazine structure. The synthetic route often includes:
Formation of the Pyrrolooxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The p-fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Final Cyclization and Purification: The final product is obtained through further cyclization and purification steps, ensuring the desired structural integrity and purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar compounds to 8a-(p-Fluorophenyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one include other members of the pyrrolooxazine family. These compounds share structural similarities but may differ in their substituents and overall properties. The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
7088-21-3 |
|---|---|
Formule moléculaire |
C13H14FNO2 |
Poids moléculaire |
235.25 g/mol |
Nom IUPAC |
8a-(4-fluorophenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one |
InChI |
InChI=1S/C13H14FNO2/c14-11-4-2-10(3-5-11)13-7-6-12(16)15(13)8-1-9-17-13/h2-5H,1,6-9H2 |
Clé InChI |
OYARXWWFTYDBCS-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)CCC2(OC1)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)





![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)




![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)


